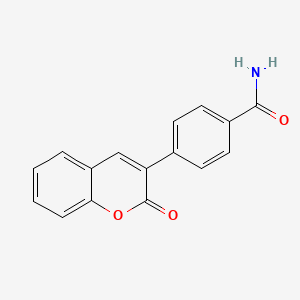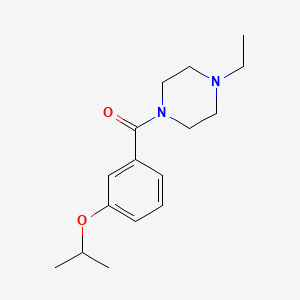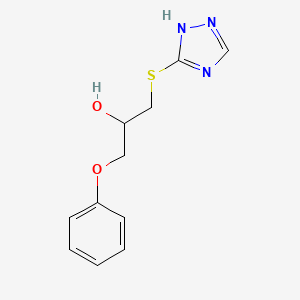
4-(2-oxo-2H-chromen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-2H-chromen-3-yl)benzamide is a compound that belongs to the class of chromenone derivatives. It has attracted significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)benzamide varies depending on its application. As a fluorescent probe, it binds to metal ions and undergoes a change in fluorescence intensity, allowing for their detection. As an anti-cancer agent, it induces apoptosis in cancer cells through the activation of caspase enzymes. As an enzyme inhibitor, it binds to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have various biochemical and physiological effects. As a fluorescent probe, it has been shown to have high sensitivity and selectivity for metal ion detection. As an anti-cancer agent, it has been shown to induce apoptosis in cancer cells while having minimal toxicity in normal cells. As an enzyme inhibitor, it has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments include its ease of synthesis, high sensitivity and selectivity for metal ion detection, and potential therapeutic applications. However, its limitations include its low solubility in water and its limited stability under certain conditions.
Orientations Futures
There are several future directions for the use of 4-(2-oxo-2H-chromen-3-yl)benzamide in scientific research. These include its continued use as a fluorescent probe for metal ion detection, its further investigation as an anti-cancer agent, and its potential use as an enzyme inhibitor for the treatment of various diseases. In addition, the development of new synthesis methods and modifications to the compound could lead to improvements in its properties and applications.
Méthodes De Synthèse
The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzamide involves the reaction of 2-hydroxyacetophenone with salicylaldehyde to form 2-(2-hydroxyphenyl)benzofuran. The benzofuran is then reacted with aniline in the presence of acetic anhydride to yield 4-(2-oxo-2H-chromen-3-yl)benzamide. This method of synthesis has been well-established and has been used in various studies.
Applications De Recherche Scientifique
4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a potential anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. In addition, it has been used as an inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase.
Propriétés
IUPAC Name |
4-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEAUWGHVJNSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2H-chromen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)


![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)

![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)

